molecular formula C4H7N3S B082430 2-Amino-5-ethyl-1,3,4-thiadiazole CAS No. 14068-53-2

2-Amino-5-ethyl-1,3,4-thiadiazole

Cat. No. B082430
CAS RN: 14068-53-2
M. Wt: 129.19 g/mol
InChI Key: QXTRPGAMVIONMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole derivatives can be achieved through various methods. One approach involves cyclization from chloroacetyl chloride in the presence of triethyl amine, leading to the formation of Schiff base derivatives which upon further reaction yield 3-chloro-1-(5-ethyl-[1,3,4] thiadiazole-2-yl)-4-methyl-azetidin-2-ones. These compounds have shown antibacterial and antifungal activities, indicating their potential in pharmaceutical applications (Makwane, Srivastava, Dua, & Srivastava, 2018). Another synthetic pathway involves the condensation of semicarbazide/thiosemicarbazide and aldehydes followed by I2-mediated oxidative C–O/C–S bond formation, providing a transition-metal-free method for producing various diazole derivatives bearing a 2-amino substituent (Niu, Kang, Tian, Song, Liu, Wu, Yu, & Chang, 2015).

Molecular Structure Analysis

The molecular structure of 2-amino-5-ethyl-1,3,4-thiadiazole exhibits interesting characteristics when compared to its unsubstituted and methyl-substituted counterparts. Despite different space groups, the packing modes of the methyl and ethyl derivatives are similar, with three-dimensional hydrogen-bonding associations. This contrasts with the one-dimensional hydrogen-bonding network in the unsubstituted form, which has denser packing, indicating that these variations can lead to different polymorphs of a specific subunit of each array (Lynch, 2001).

Chemical Reactions and Properties

2-Amino-5-ethyl-1,3,4-thiadiazole and its derivatives undergo various chemical reactions leading to the formation of compounds with significant biological activities. For instance, Schiff base formation with aromatic aldehydes and subsequent reactions can produce compounds with antibacterial and antifungal properties. These reactions demonstrate the compound's reactivity and potential for creating biologically active molecules (Makwane, Srivastava, Dua, & Srivastava, 2018).

Physical Properties Analysis

The physical properties of 2-amino-5-ethyl-1,3,4-thiadiazole and its derivatives can vary significantly depending on the substitution pattern and the molecular structure. Factors such as crystal packing, hydrogen-bonding interactions, and polymorphism play crucial roles in determining the compound's melting point, solubility, and stability. These properties are essential for the compound's applications in material science and pharmaceuticals (Lynch, 2001).

Chemical Properties Analysis

The chemical properties of 2-amino-5-ethyl-1,3,4-thiadiazole, such as reactivity towards various functional groups, ability to form stable compounds with metals, and its role as a corrosion inhibitor, highlight its versatility. For example, its derivatives have been shown to effectively inhibit copper corrosion in NaCl solutions, indicating its potential as a protective agent in industrial applications (Sherif & Park, 2006).

Scientific Research Applications

  • Pharmaceutical and Agricultural Significance : 2-Amino-5-ethyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These derivatives show promising activities against various bacterial and fungal species, highlighting their potential in health pharmaceutics and agriculture (Makwane, Srivastava, Dua, & Srivastava, 2018).

  • Corrosion Inhibition : This compound has been studied for its effectiveness in preventing corrosion of metals like mild steel, copper, and brass in acidic and saline environments. These studies have shown that 2-Amino-5-ethyl-1,3,4-thiadiazole and its derivatives are effective corrosion inhibitors (Quraishi & Khan, 2006), (Sherif & Park, 2006).

  • Anti-inflammatory and Analgesic Agents : Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles have been synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds have shown significant in vitro anti-inflammatory and analgesic activities, comparable to known drugs like ibuprofen (Shkair, Shakya, Raghavendra, & Naik, 2016).

  • Antimicrobial Agents : Some derivatives of 2-Amino-5-ethyl-1,3,4-thiadiazole have been synthesized and evaluated as antimicrobial agents against bacterial and fungal strains, showing moderate activities (Sah, Bidawat, Seth, & Gharu, 2014).

  • Molecular Modeling and Synthesis : The compound has been used in molecular modeling and synthesis of various derivatives with potential applications in medicinal chemistry, including as inhibitors of enzymes like glutaminase (Shukla et al., 2012).

  • Crystal Structure Analysis : Studies on the crystal structures of 2-Amino-5-ethyl-1,3,4-thiadiazole and its derivatives provide insights into their packing modes and hydrogen bonding associations, which are crucial for understanding their chemical behavior and applications in crystal engineering (Lynch, 2001).

Safety And Hazards

2-Amino-5-ethyl-1,3,4-thiadiazole is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes .

Future Directions

2-Amino-5-ethyl-1,3,4-thiadiazole has emerged as a promising foundation for the development of anticancer agents . It may also serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents . Its effectiveness in inhibiting corrosion also suggests potential applications in materials science .

properties

IUPAC Name

5-ethyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-3-6-7-4(5)8-3/h2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTRPGAMVIONMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065699
Record name 1,3,4-Thiadiazol-2-amine, 5-ethyl-
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Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-ethyl-1,3,4-thiadiazole

CAS RN

14068-53-2
Record name 2-Amino-5-ethyl-1,3,4-thiadiazole
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Record name 1,3,4-Thiadiazol-2-amine, 5-ethyl-
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Record name 1,3,4-Thiadiazol-2-amine, 5-ethyl-
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Record name 1,3,4-Thiadiazol-2-amine, 5-ethyl-
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Record name 2-amino-5-ethyl-1,3,4-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
308
Citations
EM Sherif, SM Park - Corrosion science, 2006 - Elsevier
2-Amino-5-ethyl-1,3,4-thiadiazole (AETDA) has been evaluated as a corrosion inhibitor for copper in 3.0% NaCl solutions using weight loss, pH, potentiodynamic polarization, …
Number of citations: 342 www.sciencedirect.com
ESM Sherif - Journal of materials engineering and performance, 2010 - Springer
Corrosion of copper in acidic chloride pickling solutions of 0.5 M HCl and its mitigation by 2-amino-5-ethyl-1,3,4-thiadiazole (AETDA) have been investigated using potentiodynamic …
Number of citations: 66 link.springer.com
DE Lynch - Acta Crystallographica Section C: Crystal Structure …, 2001 - scripts.iucr.org
The structures of 2-amino-5-methyl-1,3,4-thiadiazole, C3H5N3S, and 2-amino-5-ethyl-1,3,4-thiadiazole, C4H7N3S, have been determined for comparison with unsubstituted 2-amino-1,…
Number of citations: 10 scripts.iucr.org
RT Loto, CA Loto, AP Popoola, T Fedotova - Journal of Central South …, 2016 - Springer
The corrosion inhibition of type 304 austenitic stainless steel by 2-amino-5-ethyl-1, 3, 4-thiadiazole (TTD) compound and the electrochemical behaviour in dilute HCl solution were …
Number of citations: 13 link.springer.com
IA Shaaban, AE Hassan, AM Abuelela… - Journal of Molecular …, 2016 - Elsevier
Raman (3500−55 cm −1 ) and infrared (4000–300 cm −1 ) spectra of 2-Amino-5-ethyl-1,3,4-thiadiazole (AET; C 4 H 7 N 3 S) have been recorded in the solid phase. In addition, the 1 H …
Number of citations: 15 www.sciencedirect.com
RT Loto, CA Loto, API Popoola… - Portugaliae …, 2014 - researchgate.net
The inhibition effect of 2-amino, 5-ethyl-1, 3, 4 thiadiazole (TTD) compound on the corrosion of type 304 stainless steel in 3 MH2so4 test solution was investigated using …
Number of citations: 11 www.researchgate.net
M Radovanović, MP Mihajlović… - Metallurgical and …, 2016 - metall-mater-eng.com
The electrochemical behaviour of brass and anticorrosion effect of 2-amino-5-ethyl-1, 3, 4-thiadiazole (AETD) in chloride solution was investigated using electrochemical techniques. …
Number of citations: 3 www.metall-mater-eng.com
TA de Toledo, TR Cunha, JLB de Faria… - Vibrational …, 2021 - Elsevier
We investigated the temperature and pressure effects on the Raman spectra of the 2-amino-5-ethyl-1,3,4-thiadiazole (C 4 H 7 N 3 S). With the increase in temperature from 10 to 300 K, …
Number of citations: 1 www.sciencedirect.com
N Turan, M Sekerci - Synthesis and Reactivity in Inorganic, Metal …, 2009 - Taylor & Francis
The present study deals with the preparation of Schiff base and its chelates with some transition metal ions, eg, Co(II), Ni(II), Cu(II) and Fe(II). The structures of the ligand N-(5-ethyl-1,3,4-…
Number of citations: 17 www.tandfonline.com
R Tolulope Loto, C Akintoye Loto… - Journal of the …, 2014 - search.ebscohost.com
… Summary: The electrochemical behaviour of carbon steel in 0.5 MH2so4 was studied in the presence of 2-amino-5-ethyl-1 3 4-thiadiazole (TTD) as inhibitor with the aid of weight loss …
Number of citations: 7 search.ebscohost.com

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